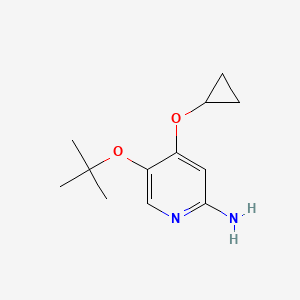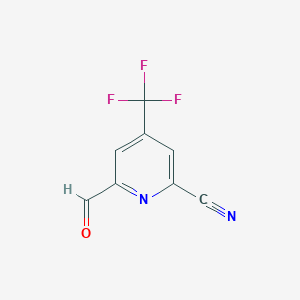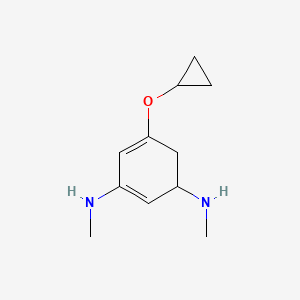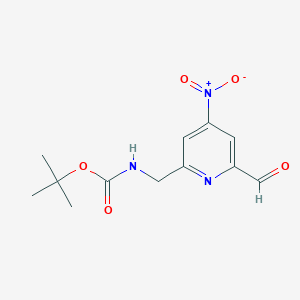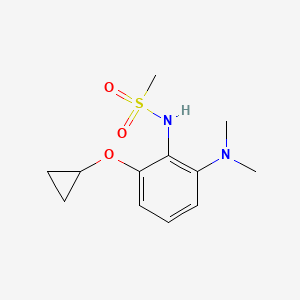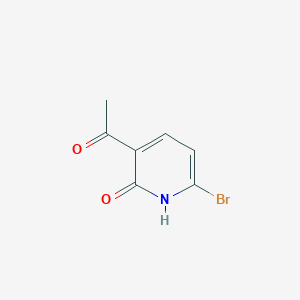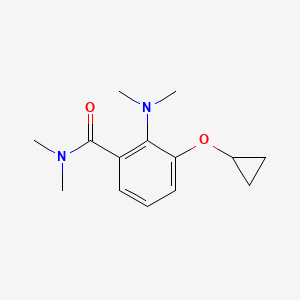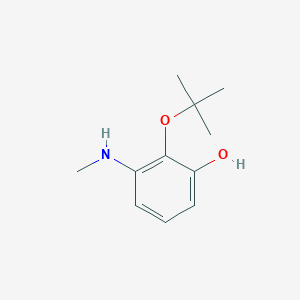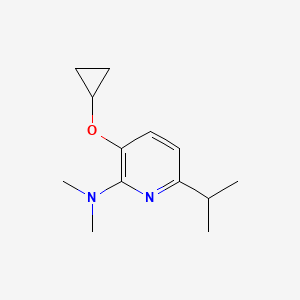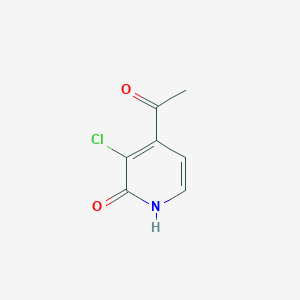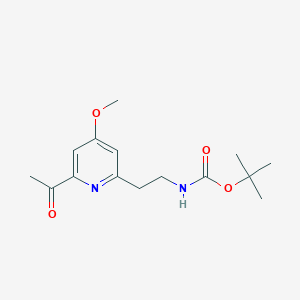
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxypyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate typically involves the reaction of 2-(6-acetyl-4-methoxypyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(6-carboxy-4-methoxypyridin-2-yl)ethylcarbamate.
Reduction: 2-(6-hydroxy-4-methoxypyridin-2-yl)ethylcarbamate.
Substitution: 2-(6-substituted-4-methoxypyridin-2-yl)ethylcarbamate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its carbamate structure.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate involves the hydrolysis of the carbamate group to release the active compound. This process is typically catalyzed by enzymes such as esterases. The released compound can then interact with its molecular targets, which may include enzymes or receptors involved in various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate .
- Tert-butyl (3-allyl-4-methoxypyridin-2-yl)carbamate .
Uniqueness
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxypyridinyl moiety, in particular, distinguishes it from other carbamates and may contribute to its specific interactions with biological targets.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-acetyl-4-methoxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-9-12(20-5)8-11(17-13)6-7-16-14(19)21-15(2,3)4/h8-9H,6-7H2,1-5H3,(H,16,19) |
Clave InChI |
AMHQKMLAEVUEDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



